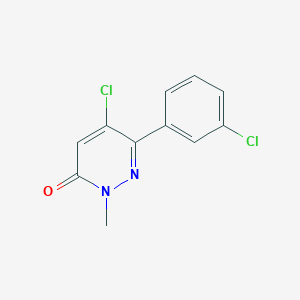

5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one

説明

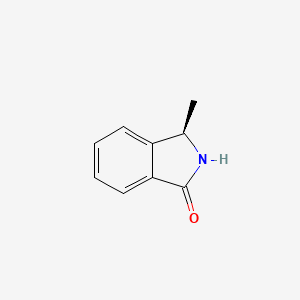

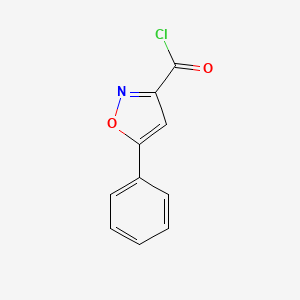

5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one , also known by its chemical formula C₁₁H₇Cl₂N₃O , belongs to the class of heterocyclic compounds. Its structure features a pyridazinone ring with chlorine and phenyl substituents. This compound has garnered interest due to its potential biological activities.

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of chloro and phenyl groups onto the pyridazinone scaffold. Various synthetic routes have been explored, but a detailed discussion of each method is beyond the scope of this analysis. Researchers have employed transition metal-catalyzed reactions, radical processes, and other innovative strategies to access 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one.

Molecular Structure Analysis

The molecular structure of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one reveals its planar pyridazinone core, with chlorine atoms positioned at specific positions. The phenyl group contributes to its overall shape and reactivity. The arrangement of atoms and bond angles significantly influences its properties.

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and oxidative processes. Researchers have explored its reactivity with different nucleophiles, electrophiles, and radical initiators. These reactions lead to the formation of derivatives with altered functional groups.

Physical And Chemical Properties Analysis

- Melting Point : The compound exhibits a specific melting point, which can vary depending on the crystalline form.

- Solubility : Its solubility characteristics in different solvents impact its practical applications.

- Stability : Stability under various conditions (light, temperature, pH) is crucial for storage and handling.

科学的研究の応用

Chemical Reactions and Structural Analysis : This compound undergoes various chemical reactions, including nucleophilic substitution and hydrodeiodination, as studied by Károlyházy et al. (2010) (Károlyházy et al., 2010). Additionally, its crystal structure and characteristics have been examined through different spectroscopic techniques and crystallographic analysis, as researched by Alaşalvar et al. (2014) (Alaşalvar et al., 2014) and Xia (2001) (Xia, 2001).

Corrosion Inhibition : The inhibitory effect of pyridazines, a class of compounds to which the subject compound belongs, on copper corrosion in nitric acid has been studied using density functional theory calculations, as described by Zarrouk et al. (2012) (Zarrouk et al., 2012). Similarly, Bouklah et al. (2006) investigated the effect of pyridazine compounds on steel corrosion in sulfuric acid solutions, determining their inhibition efficiency and adsorption characteristics (Bouklah et al., 2006).

Biological Activity : Jiu-fu et al. (2015) synthesized a related pyrazolo[1,5-a]pyrimidin-7-amine derivative and evaluated its moderate anticancer activity (Jiu-fu et al., 2015). Moreover, El-Moneim et al. (2011) prepared nitrogen heterocycles and assessed their antioxidant and antitumor activities (El-Moneim et al., 2011).

Solubility Studies : The solubility of various chlorophenyl compounds, including derivatives similar to the subject compound, in different solvent mixtures has been analyzed by Soltanpour et al. (2010) (Soltanpour et al., 2010).

Synthetic Applications : The synthesis of related compounds, often serving as intermediates for pesticides and antiviral drugs, has been explored in studies like that of Chun-shen (2009) (Chun-shen, 2009).

Safety And Hazards

- Toxicity : Assessments of acute and chronic toxicity are essential to determine safe exposure levels.

- Handling Precautions : Researchers and industrial users should follow safety protocols when working with this compound.

- Environmental Impact : Consider its environmental fate, degradation, and potential ecological effects.

将来の方向性

- Biological Activity : Investigate its pharmacological properties, including antimicrobial, anticancer, or anti-inflammatory effects.

- Derivatives : Explore the synthesis of derivatives with modified substituents for enhanced activity.

- Structure-Activity Relationship : Correlate structural features with biological activity.

- Formulation : Develop formulations for drug delivery or other applications.

特性

IUPAC Name |

5-chloro-6-(3-chlorophenyl)-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c1-15-10(16)6-9(13)11(14-15)7-3-2-4-8(12)5-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVNHTWTVARXAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C(=N1)C2=CC(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426288 | |

| Record name | 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one | |

CAS RN |

849021-00-7 | |

| Record name | 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Piperidin-1-ylmethyl)phenyl]methanol](/img/structure/B1365428.png)

![Thieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1365435.png)

![[3-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1365436.png)

![(E)-4-[4-(diaminomethylideneamino)sulfonylanilino]-4-oxobut-2-enoic acid](/img/structure/B1365447.png)